Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl-
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Overview
Description
Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl- is a complex organic compound that features a unique combination of functional groups, including an aniline moiety, a nitro group, an acetyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl- typically involves multi-step organic reactions. One common synthetic route includes the nitration of aniline derivatives followed by acetylation and subsequent thioether formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is essential to achieve high purity levels required for industrial applications.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The acetyl group can be reduced to an alcohol under specific conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Reduction of Nitro Group: Formation of corresponding aniline derivatives.
Reduction of Acetyl Group: Formation of alcohol derivatives.
Substitution Reactions: Formation of various substituted aniline derivatives.
Scientific Research Applications
Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Aniline Derivatives: Compounds such as 4-nitroaniline and 2-acetylaniline share structural similarities.
Thioether Compounds: Compounds like thioanisole and 4-methylthioaniline have similar thioether linkages.
Uniqueness: Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and acetyl groups, along with the thioether linkage, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63979-91-9 |
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Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-[2-(4-acetyl-2-nitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C15H12N2O4S/c1-10(19)11-6-7-15(13(8-11)17(20)21)22-14-5-3-2-4-12(14)16-9-18/h2-9H,1H3,(H,16,18) |
InChI Key |
OZEUKTNKVSPMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
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